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Compound of Interest

Compound Name: 2,4-Difluoronitrobenzene

Cat. No.: B147775

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4-
Difluoronitrobenzene, a key intermediate in the synthesis of various pharmaceuticals and
agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) characteristics, offering insights for structural elucidation
and quality control.

Molecular Structure and Properties

e |[UPAC Name: 2,4-Difluoro-1-nitrobenzene

Molecular Formula: CeHzF2NO2

Molecular Weight: 159.09 g/mol [1]

Appearance: Light yellow to brown clear liquid

CAS Number: 446-35-5[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 2,4-Difluoronitrobenzene, both *H and 3C NMR provide critical structural
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information, with the latter being particularly informative due to the presence of fluorine atoms,

which couple with the carbon nuclei.

'H NMR Spectral Data

The *H NMR spectrum of 2,4-Difluoronitrobenzene is characterized by three distinct signals in

the aromatic region, corresponding to the three protons on the benzene ring.

Table 1: *H NMR Spectral Data of 2,4-Difluoronitrobenzene

Chemical Shift (8) Coupling

Multiplicity Assignment
ppm Constants (J) Hz
~8.35 ddd J=9.2,7.2,28 H-6
~7.45 ddd J=9.2,84,24 H-5
~7.25 ddd J=9.2,84,24 H-3

Note: The exact chemical shifts and coupling constants may vary slightly depending on the

solvent and the spectrometer frequency.

3C NMR Spectral Data

The proton-decoupled 3C NMR spectrum of 2,4-Difluoronitrobenzene displays six signals,
each corresponding to one of the carbon atoms in the benzene ring. A key feature of this
spectrum is the presence of carbon-fluorine (C-F) coupling, which splits the signals of the
carbons directly bonded to fluorine and those in close proximity.

Table 2: 13C NMR Spectral Data of 2,4-Difluoronitrobenzene
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Chemical Shift (8) ppm C-F Coupling (JCF) Hz Assighment
~163 (dd) 1JCF = 260, 2JCF = 12 C-4
~158 (dd) 1JCF = 265, 2JCF = 10 C-2
~130 (d) 3JCF=9 C-6
~122 (d) 3JCF = 3 c-1
~114 (dd) 2JCF=22,3)JCF=4 C-5
~106 (dd) 2JCF = 28, 3JCF = 4 C-3

Note: The 1JCF coupling constants for carbons directly attached to fluorine are typically large,
while 2JCF and 3JCF couplings are smaller. The values presented are approximate and can
vary.

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-Difluoronitrobenzene reveals the presence of its key functional
groups. The spectrum is dominated by strong absorptions corresponding to the nitro group, C-F
bonds, and the aromatic ring.

Table 3: IR Spectral Data of 2,4-Difluoronitrobenzene

Wavenumber (cm~—2) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch
1620 - 1580 Medium-Strong Aromatic C=C stretch
1530 - 1500 Strong Asymmetric NO: stretch
1350 - 1320 Strong Symmetric NOz2 stretch
1280 - 1100 Strong C-F stretch

Aromatic C-H out-of-plane

900 - 675 Strong
bend
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Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 2,4-Difluoronitrobenzene provides
information about its molecular weight and fragmentation pattern, which can be used for
identification and structural confirmation.

Table 4: Mass Spectrometry Data of 2,4-Difluoronitrobenzene

m/z Relative Intensity (%) Assignment

159 100 [M]* (Molecular ion)
129 ~40 [M - NOJ*

113 ~70 [M - NO2J*

101 ~35 [M-NO -CQ]*

82 ~10 [CsH2F]*

75 ~8 [CeHs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of 2,4-
Difluoronitrobenzene.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 2,4-Difluoronitrobenzene in 0.6-
0.7 mL of a deuterated solvent (e.g., CDCls, Acetone-des, or DMSO-ds) in a standard 5 mm
NMR tube.

 Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) equipped with
a broadband probe.

e 'H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.
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o Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
o Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

o Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled one-dimensional carbon spectrum.
o Set the spectral width to cover the aromatic and functional group region (e.g., 0-180 ppm).
o Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

o Alarger number of scans (e.g., 128-1024) is typically required due to the low natural
abundance of 13C.

e Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak
or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

o Sample Preparation: As 2,4-Difluoronitrobenzene is a liquid, a neat spectrum can be
obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) to form
a thin film.

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

e Acquisition:

[e]

Record a background spectrum of the clean, empty salt plates.

o

Place the sample-loaded salt plates in the spectrometer's sample holder.

[¢]

Acquire the sample spectrum over the range of 4000-400 cm™1.

[¢]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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e Processing: The instrument software automatically subtracts the background spectrum from
the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

e Instrument: A mass spectrometer equipped with an Electron lonization (EI) source.
e Acquisition:
o lonize the sample using a standard electron energy of 70 eV.
o Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

e Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic

fragment ions.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of
2,4-Difluoronitrobenzene.
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Workflow for Spectroscopic Analysis of 2,4-Difluoronitrobenzene

Sample Preparation

[2,4-Difluoronitrobenzenea

Spectroscopic Techniques

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Datg Acquisition & Processing
1H NMR Spectrum [ 13C NMR Spectrum
al Elucidation
Purity Assessment [Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2,4-Difluoronitrobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 2,4-Difluoronitrobenzene | C6H3F2NO2 | CID 67967 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectral Analysis of 2,4-Difluoronitrobenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147775#spectral-data-of-2-4-difluoronitrobenzene-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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